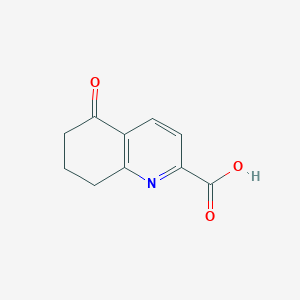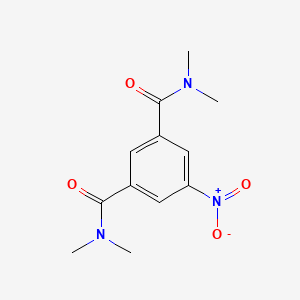![molecular formula C8H7BrN2 B6358482 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1540538-11-1](/img/structure/B6358482.png)
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 . This compound is used for research purposes .
Molecular Structure Analysis
The linear structure formula of this compound is C8H7BrN2 . The InChI Key is FGQVFNJXOVQUCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and exhibits inhibitory activity against CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.84 . Its water solubility is 0.162 mg/ml .作用機序
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is known to act as an inhibitor of certain enzymes. It does this by binding to the active site of the enzyme and blocking its activity. The exact mechanism of action is not yet fully understood, but it is thought to involve the formation of a covalent bond between the this compound and the enzyme's active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to act as an inhibitor of certain enzymes, and it has been shown to have some anti-inflammatory and antioxidant properties in vitro. Additionally, this compound has been shown to have some anti-cancer activity in animal models.
実験室実験の利点と制限
The use of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in laboratory experiments has several advantages. It is a stable compound, and it is relatively easy to synthesize and purify. Additionally, it can be used as a starting material for the synthesis of other heterocyclic compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to obtain in large quantities, and it can be expensive.
将来の方向性
The potential applications of 6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine in scientific research are vast. Some potential future directions include further investigation into its anti-inflammatory and antioxidant properties, as well as its potential anti-cancer activity. Additionally, further research could be done to better understand its mechanism of action as an enzyme inhibitor. Finally, this compound could be used as a starting material for the synthesis of other biologically active compounds.
合成法
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-methylpyrrole with bromine in the presence of a base, such as sodium hydroxide. This reaction yields this compound in high yield. Other methods for the synthesis of this compound include the reaction of 2-methylpyrrole with bromine in the presence of a palladium catalyst, or the reaction of 2-methylpyrrole with bromine in the presence of a Lewis acid.
科学的研究の応用
6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has a variety of applications in scientific research. It is commonly used as a building block in the synthesis of biologically active compounds, such as selective inhibitors of certain enzymes. This compound is also used as an analytical tool to detect and quantify certain compounds. Additionally, this compound can be used as a starting material for the synthesis of other heterocyclic compounds.
Safety and Hazards
特性
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHAAPXJKHPPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

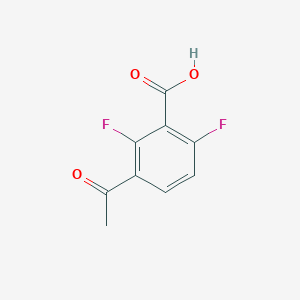
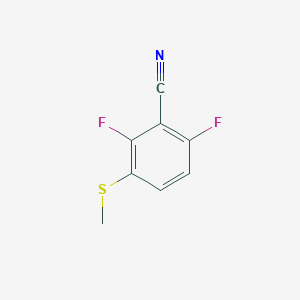
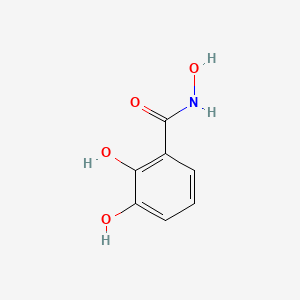
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)
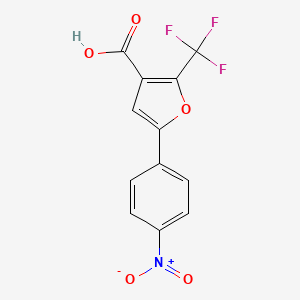



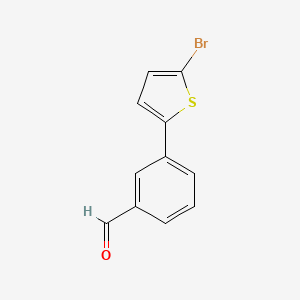
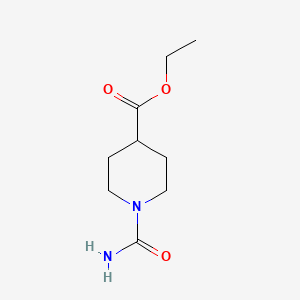
![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)

